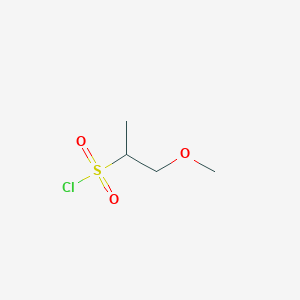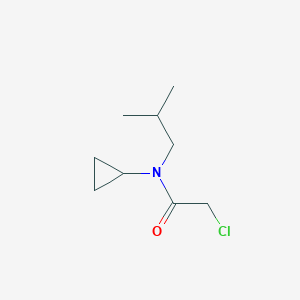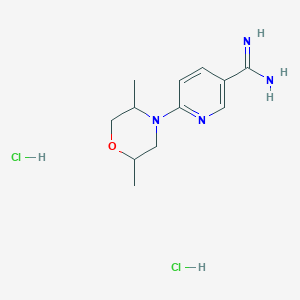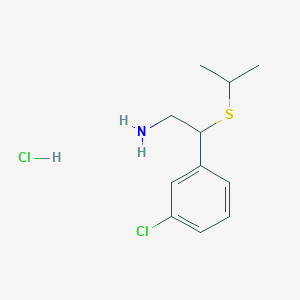![molecular formula C9H13NS B1465296 {3-[(Methylsulfanyl)methyl]phenyl}methanamine CAS No. 869297-24-5](/img/structure/B1465296.png)
{3-[(Methylsulfanyl)methyl]phenyl}methanamine
Overview
Description
“{3-[(Methylsulfanyl)methyl]phenyl}methanamine” is a chemical compound with the CAS Number: 869297-24-5 . It has a molecular weight of 167.27 . The IUPAC name for this compound is {3-[(methylsulfanyl)methyl]phenyl}methanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “{3-[(Methylsulfanyl)methyl]phenyl}methanamine” is 1S/C9H13NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{3-[(Methylsulfanyl)methyl]phenyl}methanamine” is a liquid at room temperature . It has a molecular weight of 167.27 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Neurochemistry and Neurotoxicity
Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) explores their neurochemical effects and neurotoxicity. MDMA, related by structural analogy to amphetamines and hallucinogens, has been studied for its unique biphasic response in animals, showing both acute and long-term effects on serotonergic neurotoxicity. The selective neurotoxic effects of MDMA and its derivatives on serotonin neurons highlight the compound's potential for studying neurotoxic mechanisms and psychiatric disorder treatments (McKenna & Peroutka, 1990).
Drug Metabolism and Cytochrome P450 Inhibition
The study of cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, is crucial for understanding drug-drug interactions. Research on chemical inhibitors of CYP isoforms in human liver microsomes helps predict potential interactions and the metabolism of new compounds. This information is vital for developing safer drugs with minimal adverse interactions (Khojasteh et al., 2011).
HPLC Applications in Drug Analysis
High-Performance Liquid Chromatography (HPLC) techniques for analyzing basic drugs on microparticulate strong cation-exchange materials demonstrate the importance of such methods in forensic and pharmaceutical analysis. This research provides a foundation for developing analytical techniques for new chemical entities, including the detailed analysis of their physical and chemical properties (Flanagan et al., 2001).
Anticancer Potential of Chemical Compounds
The exploration of cinnamic acid derivatives showcases the potential of natural and synthetic compounds in anticancer research. These derivatives, with their varied biological activities and traditional medicinal uses, open pathways for developing novel anticancer agents. The ability to modify the chemical structure of such compounds for enhanced efficacy and reduced toxicity is a significant aspect of current medicinal chemistry research (De et al., 2011).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUKLCOVUUSNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(Methylsulfanyl)methyl]phenyl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)


![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)





![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)